REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[C:3]([NH:5]/[C:6](/[C:13]([F:16])([F:15])[F:14])=[CH:7]\[C:8]([O:10]CC)=[O:9])=O.P(Cl)(Cl)(Cl)(Cl)Cl>O=P(Cl)(Cl)Cl>[CH3:17][N:2]([CH3:1])[C:3]1[O:10][C:8](=[O:9])[CH:7]=[C:6]([C:13]([F:14])([F:15])[F:16])[N:5]=1
|
Name
|
|
Quantity
|
5.08 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)N\C(=C/C(=O)OCC)\C(F)(F)F)C
|
Name
|
|
Quantity
|
4.16 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with ice and water
|
Type
|
EXTRACTION
|
Details
|
The resultant aqueous mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed sequentially with saturated sodium bicarbonate and water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1OC(C=C(N1)C(F)(F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 93.8% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |